Cas no 1704938-42-0 ((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1,3-thiazol-5-yl)propanoic acid)

(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1,3-thiazol-5-yl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- (3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1,3-thiazol-5-yl)propanoic acid
- (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,3-thiazol-5-yl)propanoic acid
- EN300-1164435
- 1704938-42-0
-
- インチ: 1S/C21H18N2O4S/c24-20(25)9-18(19-10-22-12-28-19)23-21(26)27-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,10,12,17-18H,9,11H2,(H,23,26)(H,24,25)/t18-/m0/s1
- InChIKey: MXLACPDKZCVBRH-SFHVURJKSA-N
- ほほえんだ: S1C=NC=C1[C@H](CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 394.09872823g/mol
- どういたいしつりょう: 394.09872823g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 28
- 回転可能化学結合数: 7
- 複雑さ: 553
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 117Ų
(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1,3-thiazol-5-yl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1164435-1.0g |
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,3-thiazol-5-yl)propanoic acid |
1704938-42-0 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-1164435-50mg |
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,3-thiazol-5-yl)propanoic acid |
1704938-42-0 | 50mg |
$1779.0 | 2023-10-03 | ||
Enamine | EN300-1164435-500mg |
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,3-thiazol-5-yl)propanoic acid |
1704938-42-0 | 500mg |
$2033.0 | 2023-10-03 | ||
Enamine | EN300-1164435-250mg |
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,3-thiazol-5-yl)propanoic acid |
1704938-42-0 | 250mg |
$1948.0 | 2023-10-03 | ||
Enamine | EN300-1164435-1000mg |
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,3-thiazol-5-yl)propanoic acid |
1704938-42-0 | 1000mg |
$2118.0 | 2023-10-03 | ||
Enamine | EN300-1164435-100mg |
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,3-thiazol-5-yl)propanoic acid |
1704938-42-0 | 100mg |
$1863.0 | 2023-10-03 | ||
Enamine | EN300-1164435-5000mg |
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,3-thiazol-5-yl)propanoic acid |
1704938-42-0 | 5000mg |
$6140.0 | 2023-10-03 | ||
Enamine | EN300-1164435-10000mg |
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,3-thiazol-5-yl)propanoic acid |
1704938-42-0 | 10000mg |
$9105.0 | 2023-10-03 | ||
Enamine | EN300-1164435-2500mg |
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,3-thiazol-5-yl)propanoic acid |
1704938-42-0 | 2500mg |
$4150.0 | 2023-10-03 |
(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1,3-thiazol-5-yl)propanoic acid 関連文献
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
-
Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1,3-thiazol-5-yl)propanoic acidに関する追加情報
Comprehensive Analysis of (3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1,3-thiazol-5-yl)propanoic acid (CAS No. 1704938-42-0)
In the rapidly evolving field of peptide synthesis and pharmaceutical intermediates, (3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1,3-thiazol-5-yl)propanoic acid (CAS No. 1704938-42-0) has emerged as a compound of significant interest. This Fmoc-protected amino acid derivative is widely utilized in solid-phase peptide synthesis (SPPS), a technique that has gained traction due to its efficiency in producing high-purity peptides for drug discovery and bioconjugation. The compound's unique thiazole moiety enhances its applicability in designing bioactive molecules, aligning with current trends in targeted therapy and precision medicine.
The structural features of (3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1,3-thiazol-5-yl)propanoic acid make it a versatile building block. The Fmoc group ensures compatibility with standard SPPS protocols, while the thiazol-5-yl side chain introduces heterocyclic diversity, a key focus in modern medicinal chemistry. Researchers are increasingly exploring such derivatives to address challenges in peptide stability and cell permeability, topics frequently searched in AI-driven drug design platforms. This compound’s role in peptidomimetics further underscores its relevance in developing next-generation therapeutics.
From a synthetic perspective, CAS No. 1704938-42-0 exemplifies advancements in chiral synthesis and green chemistry. Its (3S)-configuration is critical for maintaining stereochemical integrity in peptide chains, a priority in FDA-approved drug formulations. Recent publications highlight its use in macrocyclic peptides, a trending area due to their enhanced binding affinity and metabolic stability. These attributes resonate with frequent search queries like "improving peptide oral bioavailability" and "non-invasive peptide delivery," reflecting industry pain points.
Quality control of (3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1,3-thiazol-5-yl)propanoic acid adheres to stringent HPLC and MS standards, ensuring reproducibility for GMP applications. The compound’s solubility profile in polar aprotic solvents (e.g., DMF, DMSO) facilitates its integration into automated peptide synthesizers, a topic gaining traction in lab automation forums. Furthermore, its stability under microwave-assisted coupling conditions aligns with the demand for high-throughput screening methodologies.
In conclusion, CAS No. 1704938-42-0 represents a convergence of cutting-edge synthetic chemistry and therapeutic innovation. Its utility spans from academic research to industrial-scale production, addressing contemporary needs like fragment-based drug discovery and multicomponent reactions. As the scientific community prioritizes sustainable synthesis and diverse chemical libraries, this compound’s strategic importance is poised to grow exponentially.
1704938-42-0 ((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1,3-thiazol-5-yl)propanoic acid) 関連製品
- 946289-69-6(N2-(2H-1,3-benzodioxol-5-yl)methyl-N4-(4-methoxyphenyl)pteridine-2,4-diamine)
- 1980086-67-6(4,4,5,5,5-Pentafluoropentyl 2,2,2-trifluoroethyl carbonate)
- 365542-40-1(3-[2-(4-{2-methoxy-5-[2-(3-pyridinyl)ethyl]phenoxy}phenyl)ethyl]p Yridine)
- 941868-75-3(N-(2-chlorophenyl)-4-cyclohexyl(ethyl)sulfamoylbenzamide)
- 1805328-39-5(Methyl 2-amino-6-cyano-5-(difluoromethyl)pyridine-3-acetate)
- 1956334-85-2(Ethanone, 1-(8-bromo-2-chloro-3-quinolinyl)-)
- 1780572-69-1(3-Methyl-6-quinolinesulfonyl Chloride)
- 2248406-36-0(Tert-butyl 5-amino-1,2-dimethylimidazole-4-carboxylate)
- 1805681-55-3(1-Bromo-3-(2-chloro-4-(difluoromethoxy)phenyl)propan-2-one)
- 2228494-12-8(1-(1H-imidazol-5-yl)methylcyclopropan-1-ol)


